![molecular formula C15H13F3N6O4 B13059991 (E)-N-(2-nitrophenyl)-1-{N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13059991.png)
(E)-N-(2-nitrophenyl)-1-{N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-nitrophenyl)-1-{N’-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide is a complex organic compound with a unique structure that includes nitrophenyl, trifluoro, and hydrazinecarbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-nitrophenyl)-1-{N’-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-nitrophenylhydrazine with 5,5,5-trifluoro-4-oxopentanoic acid under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(2-nitrophenyl)-1-{N’-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted hydrazinecarbonyl compounds. These products can be further utilized in various applications depending on their chemical properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (E)-N-(2-nitrophenyl)-1-{N’-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition or protein modulation is required.
Industry
In industrial applications, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-N-(2-nitrophenyl)-1-{N’-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein conformation, resulting in the desired biological effect.
Propiedades
Fórmula molecular |
C15H13F3N6O4 |
|---|---|
Peso molecular |
398.30 g/mol |
Nombre IUPAC |
(1E)-N-(2-nitroanilino)-3-oxo-3-[(2E)-2-(5,5,5-trifluoro-4-oxopentan-2-ylidene)hydrazinyl]propanimidoyl cyanide |
InChI |
InChI=1S/C15H13F3N6O4/c1-9(6-13(25)15(16,17)18)20-23-14(26)7-10(8-19)21-22-11-4-2-3-5-12(11)24(27)28/h2-5,22H,6-7H2,1H3,(H,23,26)/b20-9+,21-10+ |
Clave InChI |
PXVOKRWWIUZQEU-VDEHPEQNSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/C#N)/CC(=O)C(F)(F)F |
SMILES canónico |
CC(=NNC(=O)CC(=NNC1=CC=CC=C1[N+](=O)[O-])C#N)CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)
![2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol](/img/structure/B13059912.png)
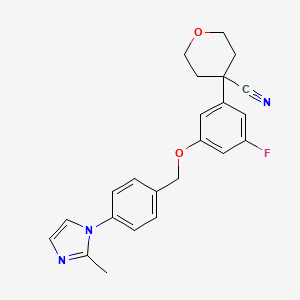

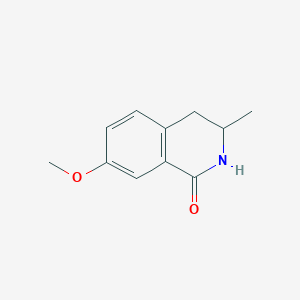
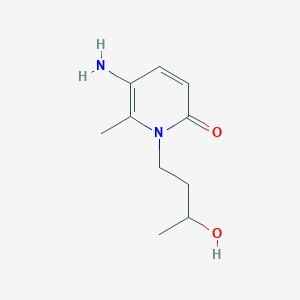

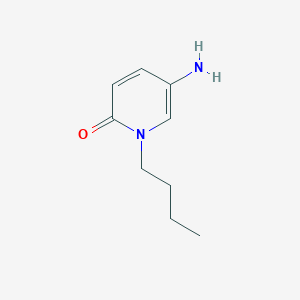
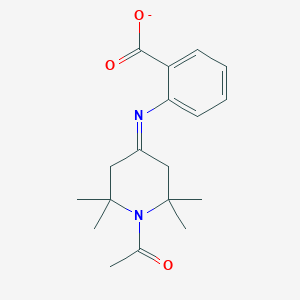


![2-Methyl-2,5-diazaspiro[3.4]octan-6-one](/img/structure/B13059963.png)
![4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13059971.png)
![[1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate](/img/structure/B13059972.png)
